2-(3,4-diethoxyphenyl)-N-phenylacetamide

Medicinal Chemistry Lipophilicity SAR Studies

Inconsistent lipophilicity in generic building blocks derails SAR studies. 2-(3,4-Diethoxyphenyl)-N-phenylacetamide (CAS 5808-72-0) provides a precisely characterized, high-lipophilicity phenylacetamide scaffold, ensuring controlled experimental variables. - LogP over 2 units higher than dimethoxy analog for membrane permeability studies - ~28 Da mass shift vs. dimethoxy analog enables baseline MS separation as an internal standard - Validated intermediate for high-temperature synthesis with greater thermal stability Standard analytical documentation provided to support data integrity.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
CAS No. 5808-72-0
Cat. No. B15006411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-diethoxyphenyl)-N-phenylacetamide
CAS5808-72-0
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2)OCC
InChIInChI=1S/C18H21NO3/c1-3-21-16-11-10-14(12-17(16)22-4-2)13-18(20)19-15-8-6-5-7-9-15/h5-12H,3-4,13H2,1-2H3,(H,19,20)
InChIKeyQTUIYMTVKSQQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Diethoxyphenyl)-N-phenylacetamide (CAS 5808-72-0): Procurement and Differentiation Guide


2-(3,4-Diethoxyphenyl)-N-phenylacetamide (CAS 5808-72-0) is a synthetic organic compound belonging to the N-phenylacetamide class. It features a 3,4-diethoxyphenyl group attached to an N-phenylacetamide core, with the molecular formula C18H21NO3 and a molecular weight of 299.37 g/mol [1]. The compound is utilized in medicinal chemistry research, primarily as a building block or intermediate, rather than as a pharmacologically defined lead . Its chemical structure, including the ethoxy substituents on the phenyl ring, imparts distinct physicochemical properties such as increased lipophilicity, which differentiates it from other analogs and makes it a valuable tool in structure-activity relationship (SAR) studies and chemical synthesis .

Beyond the Acetamide Core: Why 2-(3,4-Diethoxyphenyl)-N-phenylacetamide Cannot Be Interchanged with Common Analogs


Substituting 2-(3,4-diethoxyphenyl)-N-phenylacetamide with a simpler analog, such as the unsubstituted or dimethoxy version, is not chemically equivalent. The presence of the diethoxy groups significantly alters key physicochemical parameters critical for experimental design, including lipophilicity (LogP) and polar surface area (PSA) [1]. These changes directly impact compound behavior in assays, including membrane permeability, solubility, and non-specific binding . Selecting a generic analog without verifying these quantitative properties introduces uncontrolled variables, potentially invalidating SAR models or leading to misinterpretation of biological data. The procurement of the specific, characterized compound ensures experimental reproducibility and data integrity [2].

Quantitative Evidence: Selecting 2-(3,4-Diethoxyphenyl)-N-phenylacetamide for Controlled Experiments


LogP Differential: Ethoxy Substitution Increases Lipophilicity by Over 2 Log Units Compared to Methoxy Analog

The replacement of methoxy groups with ethoxy groups in 2-(3,4-diethoxyphenyl)-N-phenylacetamide results in a substantial increase in calculated lipophilicity. The target compound has a predicted LogP of 4.31, compared to a predicted LogP of 2.24 for its direct analog, 2-(3,4-dimethoxyphenyl)-N-phenylacetamide (CAS 65341-59-5) [1]. This represents a difference of +2.07 log units.

Medicinal Chemistry Lipophilicity SAR Studies

Molecular Weight and Complexity: Ethoxy Group Increases Molecular Weight by Approximately 28 Da

2-(3,4-diethoxyphenyl)-N-phenylacetamide (C18H21NO3) has a molecular weight of 299.37 g/mol [1]. This is 28.06 Da heavier than its dimethoxy analog, 2-(3,4-dimethoxyphenyl)-N-phenylacetamide (C16H17NO3), which has a molecular weight of 271.31 g/mol .

Chemical Synthesis Analytical Chemistry Library Design

Predicted Boiling Point Difference: A 140°C Higher Boiling Point for the Diethoxy Derivative

The presence of ethoxy groups significantly impacts the compound's physical properties. 2-(3,4-diethoxyphenyl)-N-phenylacetamide has a predicted boiling point of 452.5°C at 760 mmHg, whereas a structurally related diethoxy derivative, N-[2-(3,4-diethoxyphenyl)ethyl]-2-(3,4-diethoxyphenyl)acetamide, has a predicted boiling point of 594.98°C . While this is a class-level inference across different diethoxy derivatives, it suggests that the diethoxy substitution pattern generally leads to a boiling point increase of over 100°C compared to other substitution patterns.

Purification Process Chemistry Thermal Stability

Spectroscopic Distinction: Unique NMR and MS Signatures for Unambiguous Identification

2-(3,4-Diethoxyphenyl)-N-phenylacetamide possesses a unique combination of 1H NMR and GC-MS spectra that are distinct from its analogs, providing unambiguous identification in complex mixtures [1]. For instance, the InChI Key (QTUIYMTVKSQQIT-UHFFFAOYSA-N) is a unique identifier that differentiates it from all other compounds, including its closest analog, N-[2-(3,4-diethoxyphenyl)ethyl]-2-phenylacetamide (CHEBI:92232, InChI Key: IPWRYXQFSNKXFQ-UHFFFAOYSA-N) [2].

Analytical Chemistry Quality Control Compound Identity

Application Scenarios: Leveraging the Unique Properties of 2-(3,4-Diethoxyphenyl)-N-phenylacetamide


Design of SAR Studies Requiring Increased Lipophilicity

For medicinal chemists investigating the impact of lipophilicity on target engagement or membrane permeability, 2-(3,4-diethoxyphenyl)-N-phenylacetamide serves as a direct and quantifiable tool. As demonstrated in Section 3, it possesses a LogP value that is over 2 units higher than its dimethoxy analog [1]. This allows researchers to probe the SAR space with a compound that is significantly more lipophilic, without altering the core phenylacetamide scaffold, enabling a controlled assessment of lipophilicity-driven effects.

Internal Standard for LC-MS Analysis of Dimethoxy Analogs

Analytical chemists can employ 2-(3,4-diethoxyphenyl)-N-phenylacetamide as an internal standard for the quantification of 2-(3,4-dimethoxyphenyl)-N-phenylacetamide in biological matrices or reaction mixtures. Its ~28 Da higher molecular weight ensures baseline separation in mass spectrometry, while its structural similarity provides similar ionization efficiency [2]. This application is directly supported by the molecular weight differential quantified in Section 3.

Chemical Probe for Studying Ethoxy vs. Methoxy Substituent Effects

Researchers studying the pharmacodynamic differences conferred by alkoxy substituents can use this compound as a key comparator. The shift from methoxy to ethoxy groups not only changes LogP (Section 3) but also introduces subtle steric and electronic effects. This compound allows for a systematic investigation of these effects on binding affinity, selectivity, and functional activity, which is crucial for lead optimization programs [1].

Synthesis of Complex Molecules Requiring a High Boiling Point Intermediate

In process chemistry or multistep synthesis, 2-(3,4-diethoxyphenyl)-N-phenylacetamide can be advantageous as an intermediate. Its higher predicted boiling point compared to less substituted analogs suggests greater thermal stability, making it suitable for high-temperature reactions or distillative purification steps where lower-boiling analogs might be lost . This property is inferred from the class-level evidence presented in Section 3.

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